molecular formula C15H14O4 B3029380 4-Benzyloxyphenylglyoxal hydrate CAS No. 63846-62-8

4-Benzyloxyphenylglyoxal hydrate

Cat. No. B3029380
CAS RN: 63846-62-8
M. Wt: 258.27
InChI Key: ATAHXZNJDSHRSA-UHFFFAOYSA-N
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Description

4-Benzyloxyphenylglyoxal hydrate is a chemical compound with the molecular formula C15H14O4 . It is a hydrate, which means it contains water molecules as part of its crystal structure . The bound water is called the water of hydration or water of crystallization .


Molecular Structure Analysis

The molecular structure of 4-Benzyloxyphenylglyoxal hydrate can be analyzed using various techniques such as X-ray diffraction (single crystal X-ray diffraction (SCXRD), powder X-ray diffraction (PXRD)), spectroscopic (solid state nuclear magnetic resonance spectroscopy (ssNMR), Fourier-transformed infrared spectroscopy (FT-IR), Raman spectroscopy), and computational (molecular mechanics (MM), Quantum Mechanics (QM), molecular dynamics (MD)) methods .


Chemical Reactions Analysis

Hydrates, including 4-Benzyloxyphenylglyoxal hydrate, can undergo various chemical reactions. For example, the water of hydration can be removed by heating a hydrate sample . After heating, the anhydrous salt remains as residue and the water escapes into the atmosphere as water vapor .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Benzyloxyphenylglyoxal hydrate can be analyzed using various techniques such as X-ray diffraction, spectroscopic methods, thermal methods (differential scanning calorimetry (DSC), thermogravimetric analysis (TGA)), gravimetric (dynamic vapour sorption (DVS)), and computational methods .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Hydrazide Derivatives Synthesis : Hydrazides, synthesized from aromatic aldehydes, show potential in various chemical fields due to their diverse biological activities. They demonstrate properties like antioxidant, antidepressant, antimalarial, and antimicrobial activities (Ahmad et al., 2022).
  • Indole Preparation via Fischer Indole Synthesis : The synthesis of N-aryl benzophenone hydrazones and their conversion to indole products through hydrolysis/Fischer cyclization highlights the use of hydrazone derivatives in chemical synthesis (Wagaw, Yang & Buchwald, 1999).
  • Reactions with Aminoalcohols : Phenylglyoxal hydrate reacts with aminoalcohols, leading to rearrangement and formation of new chemical structures, showcasing its reactivity and utility in organic synthesis (Sheradsky & Silcoff, 1996).

Corrosion Inhibition and Material Protection

  • Spirocyclopropane Derivatives for Steel Protection : Compounds synthesized from phenylglyoxal derivatives show effective corrosion inhibition properties, demonstrating their application in protecting materials like mild steel in acidic environments (Chafiq et al., 2020).

Biological and Pharmacological Applications

  • Antifungal Activity : Complexes formed from hydrazones derived from substituted benzoyl hydrazides exhibit significant antifungal activities. This suggests potential pharmacological applications of these compounds (Sharma & Srivastava, 2005).
  • Insecticidal Activity : Benzophenone hydrazone derivatives have been found to possess insecticidal activity against certain pests, indicating their potential use in pest management (Böger et al., 2001).

Environmental Applications

  • Degradation of Pollutants : Studies on the degradation of pollutants like 4-chlorophenol using organic oxidants suggest the role of hydrazide derivatives in environmental cleanup and pollution control (Sharma, Mukhopadhyay & Murthy, 2012).

Future Directions

The future directions of research on 4-Benzyloxyphenylglyoxal hydrate and similar compounds could involve further investigation of their roles in atmospheric and aerosol chemistry, as well as studying the relevant reaction kinetics . Additionally, the use of gas hydrates as an alternative technology for storing and transporting natural/associated gases is becoming increasingly relevant .

properties

IUPAC Name

2-oxo-2-(4-phenylmethoxyphenyl)acetaldehyde;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3.H2O/c16-10-15(17)13-6-8-14(9-7-13)18-11-12-4-2-1-3-5-12;/h1-10H,11H2;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATAHXZNJDSHRSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)C=O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661712
Record name [4-(Benzyloxy)phenyl](oxo)acetaldehyde--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyloxyphenylglyoxal hydrate

CAS RN

63846-62-8
Record name [4-(Benzyloxy)phenyl](oxo)acetaldehyde--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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